![molecular formula C10H14Br2 B14467261 3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane CAS No. 70389-76-3](/img/structure/B14467261.png)
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dibromomethylidene)-2,2-dimethylbicyclo[221]heptane is a bicyclic organic compound characterized by its unique structure, which includes a dibromomethylidene group attached to a dimethyl-substituted bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction can be performed using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes as dienes . The reaction conditions often include the use of a suitable solvent and controlled temperature to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
For large-scale industrial production, the preparation method may involve mixing specific precursors such as cis-exo-bicyclo[2.2.1]heptane-2,3-dimethyl anhydride with reagents like urea, followed by heating to achieve the desired reaction . This method is advantageous due to its simplicity, lower reaction temperature, and high yield, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The dibromomethylidene group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include dinitrogen pentoxide for nitration reactions , and various reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration reactions can lead to the formation of nitro-substituted derivatives, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its biological activity and potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials, contributing to advancements in industrial processes.
Mécanisme D'action
The mechanism by which 3-(Dibromomethylidene)-2,2-dimethylbicyclo[221]heptane exerts its effects involves its interaction with specific molecular targets and pathways The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring structure, used in various chemical applications.
Uniqueness
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane is unique due to the presence of the dibromomethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and chemical processes.
Propriétés
Numéro CAS |
70389-76-3 |
|---|---|
Formule moléculaire |
C10H14Br2 |
Poids moléculaire |
294.03 g/mol |
Nom IUPAC |
3-(dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H14Br2/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h6-7H,3-5H2,1-2H3 |
Clé InChI |
YIPYYLFUGGZHBU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)C1=C(Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



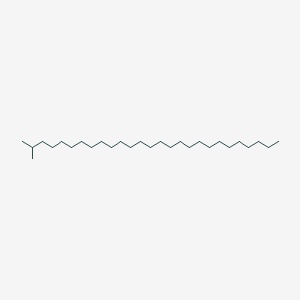

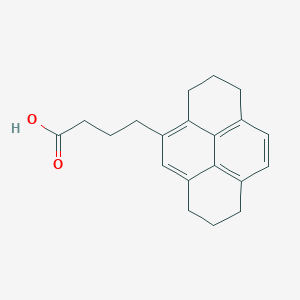


![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
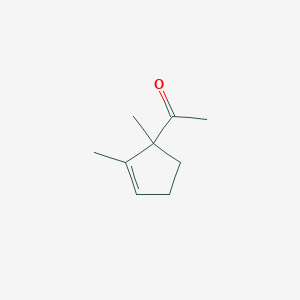
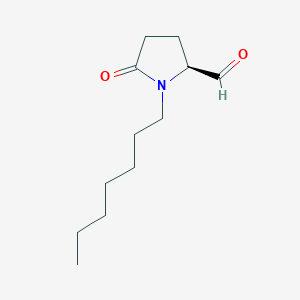
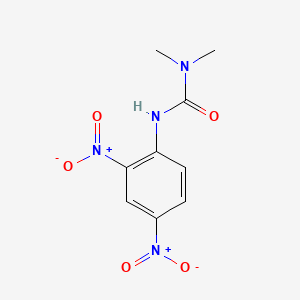
selanium bromide](/img/structure/B14467233.png)


![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
